molecular formula C14H8ClF3N2O3 B7523569 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide

Cat. No.: B7523569
M. Wt: 344.67 g/mol
InChI Key: YMEWHOAJLHFLBF-UHFFFAOYSA-N
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Description

N-[2-Chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide (C₁₄H₉ClF₃N₂O₃) is a benzamide derivative characterized by a nitro group at the para-position of the benzamide ring and a 2-chloro-5-(trifluoromethyl)phenyl substituent on the amide nitrogen. Key properties include:

  • Melting point: 182°C
  • HPLC purity: 99.95%
  • UV λmax: 268.7 nm (log ε = 3.42)
  • Molecular weight: 345.028 g/mol (HR-MS)
    The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and binding interactions.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O3/c15-11-6-3-9(14(16,17)18)7-12(11)19-13(21)8-1-4-10(5-2-8)20(22)23/h1-7H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEWHOAJLHFLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Nitration Methods

Conventional nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The sulfuric acid acts as a proton donor and dehydrating agent, generating the nitronium ion (NO₂⁺), which facilitates electrophilic aromatic substitution. Typical conditions include:

  • Temperature : 0–50°C to control exothermic reactions.

  • Molar ratios : A 1:1.2 stoichiometry of benzamide precursor to HNO₃ ensures complete conversion.

However, this method generates significant acidic wastewater, necessitating costly neutralization and disposal processes.

Advanced Catalytic Systems

The CN102516085A patent demonstrates a novel approach using sulfur trioxide (SO₃) instead of H₂SO₄. Key advantages include:

  • Higher selectivity : SO₃ reduces side reactions, increasing the para-nitro product yield to ~80–90%.

  • Reduced waste : SO₃ is recoverable, minimizing acidic effluent.

Representative Procedure :

  • Combine 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid (1 mol), ethylene dichloride (600–800 mL), HNO₃ (1 mol), and SO₃ (60–130 g).

  • Stir at 20–50°C for 3–5 hours.

  • Wash, distill the solvent, and recrystallize the product.

ParameterExample 1Example 2Example 3
Temperature (°C)202050
Reaction Time (h)553
SO₃ (g)13013060
Yield (%)90.890.890.0
Purity (%)90.290.289.2

Solvent and Additive Optimization

Ethylene dichloride is the preferred solvent due to its high boiling point (83°C) and compatibility with SO₃. Acetic acid additives (10–60 g) further stabilize reactive intermediates, enhancing reaction homogeneity.

Purification Techniques

Crude product purification involves:

  • Washing : Sequential washes with water and NaHCO₃ to remove residual acids.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>89%).

  • Chromatography : Silica gel column chromatography resolves minor byproducts.

Industrial-Scale Production

Large-scale synthesis employs jacketed reactors with automated temperature and pressure controls. Key considerations include:

  • Catalyst recycling : SO₃ recovery systems reduce raw material costs.

  • Waste management : On-site neutralization units treat acidic byproducts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Waste GeneratedCost Efficiency
Traditional H₂SO₄70–7580–85HighModerate
SO₃ Catalysis80–9089–92LowHigh

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like potassium carbonate.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide typically involves:

  • Nitration : Starting from 2-chloro-5-(trifluoromethyl)aniline using concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Amidation : Reacting the nitro compound with benzoyl chloride in the presence of a base like pyridine to form the benzamide derivative.

Industrial Production

In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. This includes controlling temperature and reaction time and using catalysts to enhance efficiency.

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex organic molecules due to its reactive functional groups.

Biology

  • Antimicrobial Activity : Research indicates significant antimicrobial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features enhance its interaction with bacterial membranes, leading to increased permeability and bacterial death.
  • Anticancer Properties : In vitro studies demonstrate that it inhibits the proliferation of cancer cell lines. For instance, it has shown notable anti-proliferative effects against the SK-N-MC neuroepithelioma cell line.

Medicine

  • Pharmaceutical Intermediate : Investigated as a potential intermediate in drug development due to its biological activity.

Industry

  • Agrochemicals Production : Utilized in creating agrochemicals with specific properties tailored for pest control or growth regulation.

Data Tables

Application AreaSpecific UseKey Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of diverse organic compounds
BiologyAntimicrobial and anticancer researchEffective against MRSA; inhibits cancer cell proliferation
MedicineDrug developmentPotential pharmaceutical intermediate
IndustryAgrochemical productionTailored properties for specific agricultural needs

Case Studies

  • Antimicrobial Efficacy Study
    • A comparative study highlighted that this compound exhibited superior activity against fungal strains such as Absidia corymbifera and Trichophyton mentagrophytes. The study emphasized the role of lipophilicity in enhancing antimicrobial effectiveness.
  • Mechanistic Insights
    • Analysis revealed that the compound forms reactive nitrogen species (RNS), contributing to oxidative stress in target cells. This mechanism is crucial for its antimicrobial and anticancer activities.
  • Structure-Activity Relationship (SAR) Analysis
    • Molecular docking studies indicated that both electron-withdrawing (nitro) and electron-donating (chloro or trifluoromethyl) groups significantly influence binding affinity to enzymes involved in microbial resistance and cancer progression.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

2-Chloro-N-(2,4-difluorophenyl)-5-nitrobenzamide (CAS 330215-47-9)
  • Molecular formula : C₁₃H₇ClF₂N₂O₃
  • Molecular weight : 312.65 g/mol
  • XLogP3 : 3.4 (higher lipophilicity than the target compound)
  • Topological polar surface area (TPSA) : 74.9 Ų (indicates moderate solubility)
  • Key differences : Replaces the trifluoromethyl group with difluorophenyl, reducing molecular weight and altering steric effects.
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
  • Structural feature : Incorporates a thiazole ring linked to a methoxy-3-methylphenyl group.
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide
  • Structural feature : Contains a pyridinylsulfanyl group.
α-Glucosidase and α-Amylase Inhibition
  • Compound 5o (2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide): Demonstrates potent inhibition of α-glucosidase and α-amylase, suggesting utility in diabetes management. The sulfamoyl group may enhance enzyme interaction .
ADME and Toxicity Profiles
  • Lipinski’s Rule of Five : Analogs in (Tables S1–S3) show compliance with ≤1 violation, indicating favorable oral bioavailability. The target compound’s molecular weight (345 g/mol) and logP (~3.4 estimated) align with these trends .
  • Toxicity risks : Derivatives with nitro groups (e.g., , Table S3) often show moderate mutagenicity risks, a consideration for the target compound .

Key Structural Determinants of Activity

  • Trifluoromethyl vs.
  • Nitro Group Position : Para-nitrobenzamide is conserved across analogs, indicating its critical role in electron withdrawal and π-π stacking interactions.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a nitro group, a chloro group, and a trifluoromethyl group. These functional groups contribute to its unique chemical properties and biological activities.

Functional Group Impact on Activity
Nitro GroupPotential bioreduction leading to reactive intermediates
Chloro GroupEnhances binding affinity to biological targets
Trifluoromethyl GroupIncreases lipophilicity, aiding membrane penetration

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its passage through biological membranes. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to various biological effects such as enzyme inhibition or receptor modulation.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance, when tested against the human SK-N-MC neuroepithelioma cell line, it demonstrated notable anti-proliferative effects, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a comparative study of various nitroaromatic compounds, this compound showed superior activity against fungal strains such as Absidia corymbifera and Trichophyton mentagrophytes. The results indicated that the compound's lipophilicity plays a crucial role in its antimicrobial effectiveness .
  • Mechanistic Insights : A detailed analysis revealed that the compound's mechanism involves the formation of reactive nitrogen species (RNS), which contribute to oxidative stress in target cells, thereby enhancing its antimicrobial and anticancer effects .
  • Structure-Activity Relationship (SAR) : Molecular docking studies highlighted that the presence of both electron-withdrawing (nitro) and electron-donating (chloro or trifluoromethyl) groups significantly influences the compound's binding affinity to target enzymes involved in microbial resistance and cancer progression .

Q & A

Q. What are the standard synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions. A common approach involves nitration of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide using nitric acid and sulfuric acid under controlled temperatures (0–5°C) to prevent over-nitration. Post-reaction purification via recrystallization or column chromatography ensures high purity (>95%) . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to nitrating agent) and monitoring reaction progress with TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify structural features (e.g., aromatic protons at δ 7.5–8.5 ppm, nitro group deshielding effects) .
  • UV-Vis Spectroscopy : Absorption maxima near 270–300 nm indicate π→π* transitions in the nitrobenzamide moiety .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 407.1 for C14_{14}H7_7Cl2_2F3_3N2_2O3_3) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a versatile intermediate in drug design due to its trifluoromethyl and nitro groups, which enhance binding to hydrophobic enzyme pockets. Applications include:

  • Antidiabetic Agents : Derivatives inhibit α-glucosidase and α-amylase (IC50_{50} values <10 μM in some analogs) .
  • Antimicrobial Studies : Structural analogs exhibit activity against Gram-positive bacteria (MIC: 8–16 μg/mL) .

Advanced Research Questions

Q. How can computational methods like molecular docking and dynamics simulations elucidate this compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., α-glucosidase). Key steps:

  • Protein Preparation : Retrieve PDB structures (e.g., 2ZE0 for α-glucosidase) and remove water molecules.
  • Ligand Parameterization : Assign partial charges using AM1-BCC.
  • Docking Validation : Compare results with known inhibitors (e.g., acarbose). MD simulations (GROMACS) assess stability over 100 ns, analyzing RMSD (<2 Å indicates stable binding) .

Q. How to address discrepancies in biological activity data across studies?

Discrepancies (e.g., antidiabetic vs. antimicrobial activity) may arise from:

  • Structural Variations : Substitution at the nitro or chloro position alters electronic properties. For example, replacing nitro with sulfonamide groups shifts activity from enzyme inhibition to receptor antagonism .
  • Assay Conditions : Variances in pH, solvent (DMSO vs. aqueous buffer), or cell lines (HEK293 vs. HepG2) affect bioavailability .

Q. What strategies optimize yield and purity during synthesis?

Advanced strategies include:

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (yield improvement: ~15%) .
  • Catalytic Systems : Lewis acids (e.g., FeCl3_3) accelerate nitration while minimizing byproducts .
  • In-line Analytics : FTIR monitors nitro group formation in real-time .

Q. How to design experiments studying substituent effects on reactivity?

Use Hammett plots to correlate substituent σ values with reaction rates. For example:

  • Electron-Withdrawing Groups : Trifluoromethyl (σm_m = 0.43) accelerates electrophilic substitution at the para position.
  • Fluorometric Titration : Measure fluorescence quenching (λex_{ex} = 320 nm, λem_{em} = 450 nm) to assess nitro group electron-withdrawing effects .

Data Contradiction Analysis

  • Synthesis Yield Variability : Discrepancies in yields (40–85%) may stem from nitro group sensitivity to moisture. Anhydrous conditions (molecular sieves) improve consistency .
  • Biological Activity Conflicts : Anticancer activity in some studies (e.g., apoptosis induction in MCF-7 cells) but not others may reflect assay sensitivity thresholds (e.g., CC50_{50} values vs. sub-cytotoxic concentrations) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide
Reactant of Route 2
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N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.